molecular formula C15H15F3N2O3S B1665516 Adarigiline CAS No. 1124197-79-0

Adarigiline

Cat. No. B1665516
M. Wt: 360.4 g/mol
InChI Key: VXBWTNLAIBIATJ-UHFFFAOYSA-N
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Patent
US09029397B2

Procedure details

Prepared from 5-(4-Methyl-5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-hydroxypiperidine by the method described in Example 2 Method B. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried to afford product as a colorless solid (141 mg, 78%). 1H NMR (CDCl3) 1.58-1.69 (m, 2H), 1.93-2.00 (m, 2H), 2.26 (br s, 1H), 2.37 (s, 3H), 3.44-3.52 (m, 2H), 4.00-4.12 (m, 3H), 7.33 (d, J=4.0, 1H), 7.46 (d, J=3.5, 1H). 13C NMR 7.9, 34.4, 42 (br), 66.9, 114.8, 118.7 (q, J=271), 128.0, 129.2, 131.2, 140.1, 155.2 (q, J=40), 158.1, 162.8. 19F NMR −63.1. LC/MS 5.71 min, [M+1]+ 361.
Name
5-(4-Methyl-5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:11]2[S:15][C:14]([C:16]([OH:18])=O)=[CH:13][CH:12]=2)=[N:4][O:5][C:6]=1[C:7]([F:10])([F:9])[F:8].[OH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>>[OH:19][CH:20]1[CH2:25][CH2:24][N:23]([C:16]([C:14]2[S:15][C:11]([C:3]3[C:2]([CH3:1])=[C:6]([C:7]([F:8])([F:9])[F:10])[O:5][N:4]=3)=[CH:12][CH:13]=2)=[O:18])[CH2:22][CH2:21]1

Inputs

Step One
Name
5-(4-Methyl-5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NOC1C(F)(F)F)C1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a solid
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
filtered with the aid of water
WASH
Type
WASH
Details
washed with a 1 N aqueous hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C(=O)C=1SC(=CC1)C1=NOC(=C1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.